molecular formula C14H16N4 B5168196 6-(1-piperazinyl)-2,4'-bipyridine bis(trifluoroacetate)

6-(1-piperazinyl)-2,4'-bipyridine bis(trifluoroacetate)

Cat. No.: B5168196
M. Wt: 240.30 g/mol
InChI Key: MWLJTCVRQLLWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-piperazinyl)-2,4'-bipyridine bis(trifluoroacetate), also known as PIPER, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a heterocyclic organic compound that contains two pyridine rings and a piperazine ring. In

Mechanism of Action

The exact mechanism of action of 6-(1-piperazinyl)-2,4'-bipyridine bis(trifluoroacetate) is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, particularly the dopamine D2 receptor and the sigma-1 receptor. By binding to these receptors, 6-(1-piperazinyl)-2,4'-bipyridine bis(trifluoroacetate) can alter their function and activity, which can have a range of effects on physiological processes.
Biochemical and physiological effects:
6-(1-piperazinyl)-2,4'-bipyridine bis(trifluoroacetate) has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can have a range of effects on mood, motivation, and reward. It has also been found to have neuroprotective effects, which may make it useful in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(1-piperazinyl)-2,4'-bipyridine bis(trifluoroacetate) in lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. However, one limitation of using 6-(1-piperazinyl)-2,4'-bipyridine bis(trifluoroacetate) is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several potential future directions for research on 6-(1-piperazinyl)-2,4'-bipyridine bis(trifluoroacetate). One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a tool for studying the function of certain receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of 6-(1-piperazinyl)-2,4'-bipyridine bis(trifluoroacetate) and its potential effects on physiological processes.

Synthesis Methods

The synthesis of 6-(1-piperazinyl)-2,4'-bipyridine bis(trifluoroacetate) involves the reaction of 2,4-dichloro-6-(1-piperazinyl)pyridine with trifluoroacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate. The product is then purified by recrystallization to obtain the bis(trifluoroacetate) salt of 6-(1-piperazinyl)-2,4'-bipyridine bis(trifluoroacetate).

Scientific Research Applications

6-(1-piperazinyl)-2,4'-bipyridine bis(trifluoroacetate) has been widely studied for its potential applications in scientific research. It has been found to have a high affinity for certain receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes.

Properties

IUPAC Name

1-(6-pyridin-4-ylpyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-2-13(12-4-6-15-7-5-12)17-14(3-1)18-10-8-16-9-11-18/h1-7,16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLJTCVRQLLWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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